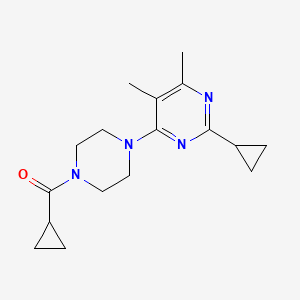![molecular formula C15H18BrN5O2 B6456802 1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione CAS No. 2549042-09-1](/img/structure/B6456802.png)
1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione, also known as 5-bromopyrimidin-2-ylpiperidine-3-cyclopropylimidazolidine-2,4-dione, is an important synthetic intermediate in the pharmaceutical industry. It is a heterocyclic compound that has been used in the synthesis of a variety of active pharmaceutical ingredients (APIs). It is a versatile building block for the synthesis of a wide range of compounds, including those with potential therapeutic applications.
Scientific Research Applications
1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dioneidin-2-ylpiperidine-3-cyclopropylimidazolidine-2,4-dione has been used in a number of scientific research applications. It has been used as a building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). It has also been used in the synthesis of compounds for use in drug discovery and development. Additionally, it has been used in the synthesis of compounds for use in molecular biology, such as for the study of protein-protein interactions.
Mechanism of Action
Target of Action
Similar compounds with a bromopyrimidinyl and piperidinyl structure have been used in various biochemical research . Further experimental studies are required to identify the specific targets of this compound.
Biochemical Pathways
Compounds with similar structures have been used in various biochemical contexts . The downstream effects would depend on the specific targets and the biochemical context.
Advantages and Limitations for Lab Experiments
The use of 1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dioneidin-2-ylpiperidine-3-cyclopropylimidazolidine-2,4-dione in laboratory experiments has a number of advantages. It is a versatile building block for the synthesis of a wide range of compounds, including those with potential therapeutic applications. It is also relatively easy to synthesize, and it is relatively inexpensive. However, there are also some limitations. For example, the reaction conditions necessary for its synthesis can be difficult to control, and it can be difficult to obtain a high yield of the desired product.
Future Directions
There are a number of potential future directions for the research and development of 1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dioneidin-2-ylpiperidine-3-cyclopropylimidazolidine-2,4-dione. These include further research into its potential therapeutic applications, as well as the development of improved synthesis methods. Additionally, further research into its mechanism of action could lead to the development of new and more effective therapeutic agents. Additionally, further research into its biochemical and physiological effects could lead to the development of new and more effective treatments for a variety of diseases and conditions. Finally, further research into its advantages and limitations for laboratory experiments could lead to the development of improved synthesis methods and improved yields of the desired product.
Synthesis Methods
The synthesis of 1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dioneidin-2-ylpiperidine-3-cyclopropylimidazolidine-2,4-dione can be achieved through a number of different methods. The most common method involves the reaction of 1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dioneidine-2-carboxylic acid with piperidine-3-cyclopropylimidazolidine-2,4-dione in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation to form the desired product. The reaction is typically carried out in a solvent such as methanol or ethyl acetate, and the reaction temperature is usually between 80-90°C.
properties
IUPAC Name |
1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O2/c16-10-7-17-14(18-8-10)19-5-3-11(4-6-19)20-9-13(22)21(15(20)23)12-1-2-12/h7-8,11-12H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZCDWBNAJUYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NC=C(C=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6456719.png)
![4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6456721.png)
![2-cyclopropyl-4,5-dimethyl-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6456731.png)
![2,4,5-trimethyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6456742.png)
![[2-(pyridin-2-yl)phenyl]methanol hydrochloride](/img/structure/B6456743.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine](/img/structure/B6456750.png)
![2-cyclopropyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6456761.png)
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6456768.png)

![3-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6456784.png)


![3-cyclopropyl-1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456795.png)
